A Comprehensive Technical Guide to the Synthesis of H-D-Thr(Bzl)-NH2 HCl from D-Threonine
A Comprehensive Technical Guide to the Synthesis of H-D-Thr(Bzl)-NH2 HCl from D-Threonine
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the chemical synthesis of H-D-Thr(Bzl)-NH2 HCl, a valuable chiral building block in modern drug discovery and peptide synthesis. We will dissect the strategic considerations behind the chosen synthetic pathway, offering not just a methodology, but a framework for understanding the causality of each experimental step. This document is designed to be a self-validating system, grounded in established chemical principles and supported by authoritative references.
Strategic Overview: A Three-Act Synthesis
The transformation of D-threonine, a readily available chiral amino acid, into the side-chain protected, C-terminally amidated H-D-Thr(Bzl)-NH2 HCl is a multi-step process that hinges on a robust protecting group strategy. The chosen pathway can be logically divided into three core stages:
-
Orthogonal Protection of D-Threonine : The initial and most critical phase involves the sequential protection of the α-amino and side-chain hydroxyl groups of D-threonine. This ensures that subsequent reactions are directed specifically to the carboxyl group.
-
C-Terminal Amidation : With the amine and hydroxyl functionalities masked, the carboxyl group is activated and converted to a primary amide. This transformation is pivotal for peptidomimetic design and enhancing the pharmacokinetic profile of peptide-based therapeutics.
-
Selective Deprotection and Salt Formation : The final act involves the selective removal of the α-amino protecting group under acidic conditions, which concurrently yields the stable hydrochloride salt of the target molecule.
The following diagram illustrates the overall synthetic workflow:
Caption: Overall synthetic workflow for H-D-Thr(Bzl)-NH2.HCl.
Experimental Protocols and Mechanistic Insights
Stage 1: Protection of D-Threonine
The cornerstone of this synthesis is the use of orthogonal protecting groups: the tert-butyloxycarbonyl (Boc) group for the α-amine and the benzyl (Bzl) ether for the side-chain hydroxyl group. This strategy is a classic in peptide chemistry, particularly in Boc-based solid-phase peptide synthesis (SPPS).[1][2] The Boc group is labile to acid, while the benzyl ether is stable to the acidic conditions used for Boc removal but can be cleaved by stronger acids or hydrogenolysis.[2][3]
The first step is the protection of the α-amino group of D-threonine with a Boc group. This is typically achieved by reacting D-threonine with di-tert-butyl dicarbonate (Boc)₂O under basic conditions.[4] The base is crucial to deprotonate the amino group, enhancing its nucleophilicity to attack the electrophilic carbonyl of (Boc)₂O.
Experimental Protocol:
-
Suspend D-threonine in a suitable solvent system, such as a mixture of dioxane and water.
-
Add a base, for example, sodium hydroxide (NaOH), to adjust the pH to approximately 9-10.
-
Cool the reaction mixture in an ice bath.
-
Add di-tert-butyl dicarbonate ((Boc)₂O) portion-wise while maintaining the pH with the addition of NaOH solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Work-up involves an acidic wash to protonate the carboxylate and any unreacted amine, followed by extraction with an organic solvent like ethyl acetate.
-
The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield Boc-D-Thr-OH.
The side-chain hydroxyl group of threonine is protected as a benzyl ether to prevent its acylation during the subsequent amidation step.[5] This is typically accomplished via a Williamson ether synthesis, where the hydroxyl group is deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from benzyl bromide.[6]
Experimental Protocol:
-
Dissolve Boc-D-Thr-OH in an anhydrous polar aprotic solvent such as dimethylformamide (DMF).
-
Cool the solution in an ice bath and add a strong base, such as sodium hydride (NaH), portion-wise.
-
After the evolution of hydrogen gas ceases, add benzyl bromide (BnBr) dropwise.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
The reaction is quenched by the slow addition of water.
-
The product is extracted into an organic solvent, and the organic layer is washed with brine, dried, and concentrated.
-
Purification is typically achieved by column chromatography on silica gel to afford pure Boc-D-Thr(Bzl)-OH.[7]
The chemical structures of the key molecules in this synthesis are depicted below:
Caption: Key chemical structures in the synthesis.
Stage 2: C-Terminal Amidation of Boc-D-Thr(Bzl)-OH
The conversion of the carboxylic acid to a primary amide is a crucial step. This is commonly achieved using a carbodiimide-mediated coupling reaction.[8] Reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid to form a highly reactive O-acylisourea intermediate.[9] This intermediate is then susceptible to nucleophilic attack by ammonia. To suppress potential side reactions and racemization, an additive such as 1-hydroxybenzotriazole (HOBt) is often included.[10]
Experimental Protocol:
-
Dissolve Boc-D-Thr(Bzl)-OH in a suitable anhydrous solvent, such as dichloromethane (DCM) or DMF.
-
Add HOBt and a source of ammonia, such as ammonium chloride (NH₄Cl), along with a non-nucleophilic base like diisopropylethylamine (DIEA) to generate ammonia in situ.
-
Cool the mixture in an ice bath and add the carbodiimide coupling agent (e.g., EDC).
-
Allow the reaction to proceed at room temperature overnight.
-
The work-up typically involves washing the reaction mixture with dilute acid and base to remove unreacted starting materials and byproducts.
-
The resulting Boc-D-Thr(Bzl)-NH₂ is then purified, often by recrystallization or flash chromatography.
| Reagent/Parameter | Molar Ratio (to Boc-D-Thr(Bzl)-OH) | Purpose |
| Ammonium Chloride (NH₄Cl) | 1.2 | Source of ammonia |
| HOBt | 1.1 | Racemization suppressant and coupling additive |
| EDC | 1.2 | Carbodiimide coupling agent |
| DIEA | 1.5 | Non-nucleophilic base |
| Solvent | - | Anhydrous DCM or DMF |
| Temperature | 0 °C to Room Temperature | Controlled reaction conditions |
| Reaction Time | 12-24 hours | To ensure completion of the reaction |
Table 1: Typical Reagent Stoichiometry and Conditions for Amidation.
Stage 3: Boc Deprotection and Salt Formation
The final step is the removal of the N-terminal Boc protecting group to unveil the primary amine. This is achieved under acidic conditions, typically using a solution of hydrogen chloride in an organic solvent like dioxane or methanol.[11][12] The mechanism involves protonation of the Boc group's carbonyl oxygen, followed by the loss of the stable tert-butyl cation and subsequent decarboxylation of the resulting carbamic acid to yield the free amine.[13] The use of excess HCl ensures that the final product is isolated as its stable hydrochloride salt.[14]
Experimental Protocol:
-
Dissolve the purified Boc-D-Thr(Bzl)-NH₂ in a minimal amount of a suitable organic solvent, such as methanol or ethyl acetate.
-
Add a solution of 4 M HCl in dioxane dropwise with stirring at 0 °C.
-
Allow the reaction to stir at room temperature for a few hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, the product often precipitates out of the solution. If not, the solvent can be removed under reduced pressure.
-
The resulting solid is typically triturated with a non-polar solvent like diethyl ether to remove any organic impurities.
-
The final product, H-D-Thr(Bzl)-NH₂·HCl, is collected by filtration and dried under vacuum.
| Parameter | Condition | Rationale |
| Reagent | 4 M HCl in Dioxane | Efficient and selective cleavage of the Boc group |
| Temperature | 0 °C to Room Temperature | Controlled deprotection, minimizing side reactions |
| Reaction Time | 1-4 hours | Typically sufficient for complete deprotection |
| Work-up | Trituration with ether | Removes non-polar impurities and byproducts |
| Expected Yield | >90% | Generally a high-yielding reaction |
Table 2: Typical Conditions for Boc Deprotection.
Purification and Characterization
Throughout the synthesis, purification of intermediates and the final product is paramount to ensure high quality. Recrystallization and column chromatography are the primary methods employed.[15]
The identity and purity of the synthesized compounds should be confirmed using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and stereochemistry.
-
Mass Spectrometry (MS): To verify the molecular weight of the compounds.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product and intermediates.[16][17]
Conclusion
The synthesis of H-D-Thr(Bzl)-NH2 HCl from D-threonine is a well-established and robust process that relies on fundamental principles of organic chemistry, particularly protecting group strategies and amide bond formation. By carefully controlling the reaction conditions and employing appropriate purification techniques at each stage, researchers can obtain this valuable chiral building block in high yield and purity. This guide provides a comprehensive framework for undertaking this synthesis, emphasizing the rationale behind each step to empower scientists in their research and development endeavors.
References
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Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl. Retrieved from [Link]
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Shimadzu. (n.d.). Analytical Methods for Amino Acids. Retrieved from [Link]
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Wikipedia. (2024). Peptide synthesis. Retrieved from [Link]
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Hunt, I. (n.d.). Peptide synthesis. University of Calgary. Retrieved from [Link]
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The Organic Chemistry Tutor. (2022, December 14). Boc Deprotection Mechanism [Video]. YouTube. Retrieved from [Link]
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Chemistry LibreTexts. (2020, May 30). 25.8: Peptide Synthesis. Retrieved from [Link]
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Common Organic Chemistry. (n.d.). Boc Deprotection - HCl. Retrieved from [Link]
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AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
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ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl? Retrieved from [Link]
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Shimadzu. (n.d.). Analytical Methods for Amino Acids. Retrieved from [Link]
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Bio-Synthesis Inc. (2012, November 5). Amino Acid Analysis Overview. Retrieved from [Link]
- Suresh, S., et al. (2005). Propargyloxycarbonyl as a protecting group for the side chains of serine, threonine and tyrosine. Journal of Chemical Sciences, 117(3), 235–242.
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AAPPTec. (n.d.). Boc-D-Thr(Bzl)-OH [69355-99-3]. Retrieved from [Link]
- CN103450040A - Synthesis method of D-threonine - Google Patents. (n.d.).
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AAPPTec. (n.d.). Boc-D-Thr(Bzl)-OH [69355-99-3]. Retrieved from [Link]
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ResearchGate. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Retrieved from [Link]
- Gmeiner, P., et al. (2020). Immobilized Carbodiimide Assisted Flow Combinatorial Protocol to Facilitate Amide Coupling and Lactamization. Organic letters, 22(11), 4359–4363.
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AAPPTec. (n.d.). Coupling Reagents. Retrieved from [Link]
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